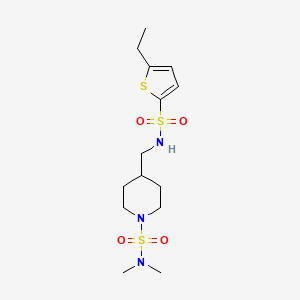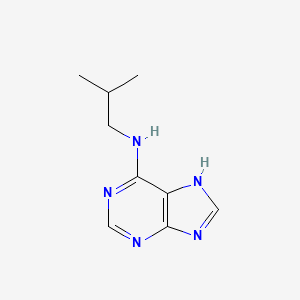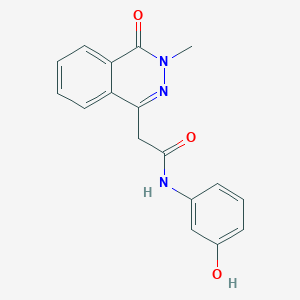
N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as HPOA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学的研究の応用
Antimicrobial and Cytotoxicity Applications
Synthesis and Antimicrobial Activity : Research has shown that derivatives of N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, specifically 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, have been synthesized and studied for antimicrobial activities. Several compounds in this series demonstrated significant antimicrobial activity (Sridhara et al., 2011).
Cytotoxicity Studies : The same research also explored the cytotoxicity of these derivatives, which is a crucial aspect in evaluating their potential as therapeutic agents (Sridhara et al., 2011).
Synthesis and Characterization
Synthesis of Derivatives : N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives have been designed and synthesized, expanding the chemical diversity and potential applications of this compound class (Yang Jing, 2010).
Characterization and Antimicrobial Activity : Substituted 3‐(Phthalazine‐1‐ylamino)alkanoic acid derivatives, including those related to this compound, have been synthesized and characterized for antimicrobial activities. This research contributes to understanding the chemical properties and biological efficacy of these compounds (Salvi et al., 2010).
Therapeutic Potentials
Anti-inflammatory and Analgesic Evaluation : Studies on thioxoquinazolinone derivatives, a class related to the compound , have revealed significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications for related compounds (Rajasekaran et al., 2011).
Synthesis of Anti-inflammatory Derivatives : The synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, derivatives of the primary compound, showed notable anti-inflammatory activity, highlighting the medicinal chemistry applications of these compounds (Sunder et al., 2013).
特性
IUPAC Name |
N-(3-hydroxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-17(23)14-8-3-2-7-13(14)15(19-20)10-16(22)18-11-5-4-6-12(21)9-11/h2-9,21H,10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMHFBFEYLPLRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
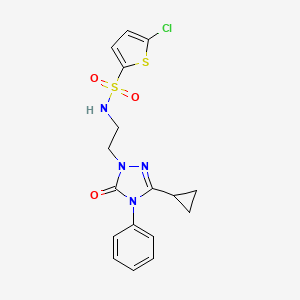

![3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2376513.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)
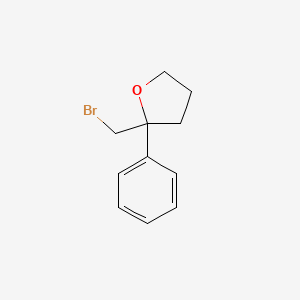


![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)
![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)
